Hydrophilicity & Aqueous Solubility Advantage
Morpholin-4-yl(oxo)acetic acid demonstrates a significantly lower predicted LogP (-0.84) compared to its closest heterocyclic analogs, 2-oxo-2-(piperidin-1-yl)acetic acid (LogP ~ -0.20) and 2-oxo-2-(pyrrolidin-1-yl)acetic acid (LogP ~ -0.37) [1]. This quantitative difference indicates markedly higher hydrophilicity, which can translate to superior aqueous solubility and a distinct pharmacokinetic profile. The increased polar surface area (PSA) of the morpholine derivative (~66.8 Ų) versus the pyrrolidine analog (~57.6 Ų) further supports this enhanced interaction with aqueous environments [1].
| Evidence Dimension | Predicted LogP |
|---|---|
| Target Compound Data | LogP = -0.84 |
| Comparator Or Baseline | 2-oxo-2-(piperidin-1-yl)acetic acid (LogP = -0.20); 2-oxo-2-(pyrrolidin-1-yl)acetic acid (LogP = -0.37) |
| Quantified Difference | ΔLogP = 0.64 units more hydrophilic than piperidine analog; ΔLogP = 0.47 units more hydrophilic than pyrrolidine analog |
| Conditions | Computed using JChem software (ChemAxon) as reported in ChemBase and chem960.com databases |
Why This Matters
A difference of >0.5 LogP units is considered significant in drug discovery for altering solubility and permeability, making this compound a non-interchangeable building block for hydrophilic lead series.
- [1] ChemBase. (n.d.). 2-(morpholin-4-yl)-2-oxoacetic acid. CBID:37688. Retrieved from http://www.chembase.cn/molecule-37688.html View Source
